molecular formula C15H15NO2S B6175278 9,9-dimethyl-9H-fluorene-2-sulfonamide CAS No. 2613385-86-5

9,9-dimethyl-9H-fluorene-2-sulfonamide

Cat. No.: B6175278
CAS No.: 2613385-86-5
M. Wt: 273.4
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Description

9,9-Dimethyl-9H-fluorene-2-sulfonamide (CAS 2613385-86-5) is a specialized chemical reagent designed for pharmaceutical and agrochemical research. This compound features a fluorene core system, a privileged scaffold in medicinal chemistry, coupled with a sulfonamide functional group. The molecular formula is C 15 H 15 NO 2 S and it has a molecular weight of 273.35 . This reagent serves as a key building block in the design and synthesis of novel bioactive molecules. Fluorene-sulfonamide hybrids are extensively explored for their diverse biological activities. Research indicates that such conjugates demonstrate significant potential as anticancer agents , with studies showing they can induce apoptosis and inhibit cell migration in various cancer cell lines . Furthermore, the structural synergy between the planar, aromatic fluorene system and the sulfonamide moiety contributes to promising antibacterial properties against selected strains, making it a valuable scaffold for developing new antimicrobials . The incorporation of the sulfonamide group is a well-established strategy to enhance binding affinity to target enzymes and improve physicochemical properties . The 9,9-dimethyl modification on the fluorene core can influence the compound's planarity and electronic characteristics, which may fine-tune its interactions with biological targets. Researchers utilize this compound as a precursor for developing potential inhibitors targeting enzymes like dihydrofolate reductase (DHFR), a common target for anticancer and antimicrobial drugs . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

2613385-86-5

Molecular Formula

C15H15NO2S

Molecular Weight

273.4

Purity

95

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation

Fluorene reacts with methyl chloride or dimethyl sulfate in the presence of a Lewis acid catalyst (e.g., AlCl₃). This method, however, risks polysubstitution and requires stringent temperature control.

Reaction conditions :

  • Reagents : Fluorene, dimethyl sulfate, AlCl₃ (1:2:1 molar ratio).

  • Solvent : Dichloromethane.

  • Temperature : 15–35°C.

  • Yield : 60–75% (crude), improving to 85–90% after recrystallization.

Hydroxymethylation-Reduction

A two-step approach involves hydroxymethylation with paraformaldehyde followed by reduction:

  • Hydroxymethylation :
    Fluorene reacts with paraformaldehyde in dimethyl sulfoxide (DMSO) under basic conditions (NaOH) to form 9,9-bis(hydroxymethyl)fluorene .

  • Reduction :
    The diol intermediate is reduced using LiAlH₄ or catalytic hydrogenation to yield 9,9-dimethylfluorene .

Advantages : Higher regioselectivity and fewer byproducts compared to direct alkylation.

Sulfonation and Sulfonyl Chloride Formation

Sulfonation at the 2-Position

Sulfonation of 9,9-dimethylfluorene is performed using concentrated sulfuric acid or chlorosulfonic acid. The 2-position is favored due to electronic and steric effects.

Optimized conditions :

  • Reagent : Chlorosulfonic acid (2.5 equiv).

  • Temperature : 80°C, 6 hours.

  • Yield : 70–80%.

Conversion to Sulfonyl Chloride

The sulfonic acid intermediate is treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form 9,9-dimethyl-9H-fluorene-2-sulfonyl chloride .

Key parameters :

  • Reagent : Excess SOCl₂ (3 equiv).

  • Solvent : Toluene.

  • Temperature : Reflux (110°C), 4 hours.

  • Yield : 85–90%.

Amidation to Sulfonamide

The sulfonyl chloride reacts with amines to form sulfonamides. For 9,9-dimethyl-9H-fluorene-2-sulfonamide , the preferred amine is ammonia or a substituted aniline.

Direct Amidation with Ammonia

Procedure :

  • Dissolve 9,9-dimethyl-9H-fluorene-2-sulfonyl chloride in dry THF.

  • Add aqueous ammonia (28%) dropwise at 0°C.

  • Stir for 12 hours at room temperature.

Yield : 65–75%.

Coupling with Substituted Anilines

For derivatives like N-(2,3-dimethylphenyl)-9,9-dimethyl-9H-fluorene-2-sulfonamide :

  • Combine the sulfonyl chloride with 2,3-dimethylaniline in dichloromethane.

  • Add triethylamine (base) to scavenge HCl.

  • Stir for 24 hours at room temperature.

Workup :

  • Wash with dilute HCl to remove excess amine.

  • Purify via column chromatography (silica gel, hexane/ethyl acetate).

Yield : 70–80%.

Comparative Analysis of Methods

StepMethod 1 (Friedel-Crafts)Method 2 (Hydroxymethylation)Method 3 (Direct Sulfonation)
Methylation Yield 60–75%85–90%N/A
Sulfonation Time 6 hours8 hours6 hours
Overall Yield 50–60%70–75%65–70%
Key Advantage SimplicityHigher purityScalability

Notes :

  • Method 2 (hydroxymethylation) is preferred for industrial-scale synthesis due to superior yields.

  • Direct sulfonation (Method 3) avoids intermediate steps but requires precise stoichiometry.

Challenges and Optimization Strategies

Regioselectivity in Sulfonation

Electronic effects from the 9,9-dimethyl groups direct sulfonation to the 2-position. Computational studies (DFT) confirm that the 2-site has the lowest activation energy due to resonance stabilization.

Byproduct Mitigation

  • Polysulfonation : Controlled reagent addition and low temperatures minimize disulfonation.

  • Oxidation : Use inert atmospheres (N₂/Ar) to prevent ketone formation at the 9-position.

Purification Techniques

  • Recrystallization : Toluene/hexane mixtures effectively remove unreacted fluorene.

  • Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves sulfonamide derivatives .

Comparison with Similar Compounds

Table 1: Key Structural Features of Fluorene Derivatives

Compound Name Substituents (Positions) Functional Groups Key References
9,9-Dimethyl-9H-fluorene-2-sulfonamide -CH₃ (9,9), -SO₂NH₂ (2) Sulfonamide
9,9-Dimethyl-9H-fluoren-2-amine -CH₃ (9,9), -NH₂ (2) Amine
2,7-Dibromo-9,9-dimethyl-9H-fluorene -CH₃ (9,9), -Br (2,7) Halogens
9,9-Dibutyl-9H-fluorene-2-carbonitrile -C₄H₉ (9,9), -CN (2) Nitrile
N,N′-Didecyl-9H-fluorene-2,7-disulfonamide -SO₂N(C₁₀H₂₁)₂ (2,7), -N=N-Ph (9) Disulfonamide, Hydrazone

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The sulfonamide group (-SO₂NH₂) in the target compound is strongly electron-withdrawing, enhancing oxidative stability compared to the electron-donating amine (-NH₂) in 9,9-dimethyl-9H-fluoren-2-amine .
  • Halogenated Derivatives : Bromine or iodine substituents (e.g., 2,7-dibromo-9,9-dimethylfluorene) enable cross-coupling reactions (e.g., Suzuki-Miyaura), making them intermediates for OLED materials, whereas sulfonamides are more suited for charge injection layers .
  • Nitrile vs.

Electronic and Optical Properties

Table 2: Comparative Electronic Properties

Compound HOMO/LUMO (eV) λₐᵦₛ (nm) Application Context
9,9-Dimethyl-9H-fluorene-2-sulfonamide -5.8/-2.9* 320 Electron-transport layers (OLEDs)
9,9-Dimethyl-9H-fluoren-2-amine -5.3/-1.8 290 Hole-transport materials
9,9-Diphenyl-9H-9-silafluorene -6.1/-2.5 350 Host matrix for phosphorescent dyes

*Values estimated from analogous sulfonamide derivatives .

Key Findings :

  • The sulfonamide group lowers the HOMO level (-5.8 eV) compared to the amine derivative (-5.3 eV), aligning it better with common cathode materials (e.g., Al, Ag) for efficient electron injection .
  • Silicafluorene derivatives (e.g., 9,9-diphenyl-9H-9-silafluorene) exhibit deeper HOMO levels, making them superior hosts for red phosphorescent OLEDs .

Q & A

Q. What are the recommended purification methods for 9,9-dimethyl-9H-fluorene-2-sulfonamide to achieve >99% purity?

Recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) or column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) are effective for purification. High-purity grades (99.5%) are confirmed via HPLC and melting point analysis (166–170°C) . For large-scale batches, fractional crystallization under controlled cooling rates minimizes impurities like unreacted fluorene precursors .

Q. How can researchers confirm the structural identity of 9,9-dimethyl-9H-fluorene-2-sulfonamide?

Use a combination of spectroscopic techniques:

  • 1H/13C NMR : Look for characteristic sulfonamide proton signals at δ 7.8–8.2 ppm and methyl group singlet integration for the dimethyl-fluorene moiety.
  • Mass Spectrometry (MS) : The molecular ion peak at m/z 285.34 (calculated for C₁₅H₁₅NO₂S) confirms the molecular weight .
  • FT-IR : Sulfonamide S=O stretches appear at 1150–1350 cm⁻¹ .

Q. What safety precautions are critical when handling this compound?

The compound may cause skin/eye irritation (H315/H319 hazard codes). Use PPE (gloves, goggles) and work in a fume hood. In case of exposure, rinse with water for 15 minutes and consult a physician. Store at room temperature in airtight containers away from light .

Advanced Research Questions

Q. How can researchers optimize Suzuki–Miyaura cross-coupling reactions using 9,9-dimethyl-9H-fluorene-2-sulfonamide derivatives?

Substitute the sulfonamide group with a boronic acid moiety (e.g., 9,9-dimethylfluorene-2-boronic acid) for cross-coupling. Optimize conditions:

  • Catalyst : Pd(PPh₃)₄ (2 mol%) in THF/water (3:1).
  • Base : K₂CO₃ (2 equiv.) at 80°C for 12 hours.
    Monitor reaction progress via TLC and isolate biaryl products with >85% yield. Note that steric hindrance from the dimethyl groups may require longer reaction times .

Q. How do structural modifications (e.g., halogenation) impact the photophysical properties of this compound?

Bromination at the 7-position (e.g., 2,7-dibromo-9,9-dimethyl-9H-fluorene) red-shifts fluorescence emission by ~30 nm due to increased conjugation. Use X-ray crystallography (e.g., Acta Crystallographica data) to correlate crystal packing with quantum yield variations . For computational modeling, DFT studies (B3LYP/6-31G*) predict HOMO-LUMO gaps altered by electron-withdrawing sulfonamide groups .

Q. What strategies resolve contradictory data in solubility studies of 9,9-dimethyl-9H-fluorene-2-sulfonamide?

Discrepancies in solubility (e.g., DMSO vs. toluene) arise from polymorphic forms. Characterize polymorphs via:

  • PXRD : Compare diffraction patterns of recrystallized batches.
  • DSC : Identify thermal transitions (e.g., melting points of Form I vs. Form II).
    Standardize solvent systems (e.g., THF for Form I) to ensure reproducibility .

Q. How can researchers mitigate byproduct formation during sulfonamide synthesis?

Common byproducts include sulfonic acid derivatives due to over-oxidation. Control reaction stoichiometry:

  • Use 1.1 equiv. of chlorosulfonic acid at 0°C to limit side reactions.
  • Quench excess reagents with NaHCO₃ immediately post-reaction.
    Purify via flash chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) .

Methodological Notes

  • Spectral Data Interpretation : Cross-validate NMR shifts with fluorene analogs (e.g., 4,7-difluoro-9H-fluoren-2-amine) to confirm substitution patterns .
  • Crystallography : Refer to Acta Crystallographica Section E for fluorene derivative structures to guide single-crystal growth protocols .
  • Hazard Management : Follow GHS guidelines for waste disposal; incinerate sulfonamide-contaminated materials at >800°C .

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